2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide
Description
Properties
IUPAC Name |
2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6/c1-19-17(23)12-27-16-11-26-13(9-14(16)22)10-20-4-6-21(7-5-20)18(24)15-3-2-8-25-15/h2-3,8-9,11H,4-7,10,12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBJMXYEDORRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is then coupled with a pyran derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl groups may yield the corresponding alcohols.
Scientific Research Applications
2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide involves its interaction with specific molecular targets. The furan ring and piperazine moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Key Modifications
The target compound shares structural motifs with several classes of molecules, including:
- Piperazine-linked chromenones (e.g., Abaperidone, FI-8602), which exhibit CNS activity .
- Pyridine derivatives with piperazine-carbonyl-phenyl substituents (e.g., compounds 9a–9g from ).
- Furan-containing piperazine hybrids (e.g., compounds 22–24 in ).
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Physicochemical and Spectral Properties
- Melting Points : Piperazine-linked pyridine derivatives (e.g., 9a: 198–200°C) have higher melting points than furan-containing analogs (e.g., compound 22: 175–176°C), likely due to increased intermolecular interactions from bulkier substituents .
- NMR and Crystallography: The target compound’s structure can be inferred from related chromenones (), where furan-carboxamide groups show distinct ¹H NMR signals at δ 7.8–8.2 ppm for aromatic protons and δ 4.5–5.0 ppm for methylene bridges .
Pharmacological Implications
While direct activity data for the target compound are unavailable, structurally related molecules provide insights:
- Furan-Piperazine Hybrids (e.g., compound 22) : Demonstrated efficacy in preclinical models, likely due to improved bioavailability from furan’s electron-rich π-system .
Biological Activity
The compound 2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a complex arrangement that includes a furan ring, piperazine moiety, and a pyran derivative. Its molecular formula is , with a molecular weight of approximately 396.44 g/mol. The structural representation is pivotal for understanding its biological interactions.
Antitumor Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor activity. For instance, compounds with analogous structures have shown potent inhibition against various cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism often involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it demonstrates activity against both gram-positive and gram-negative bacteria. In vitro assays have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential as a broad-spectrum antimicrobial agent .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. It has been observed to inhibit acetylcholinesterase (AChE) activity, which is crucial in the context of Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine or pyran rings can significantly alter potency and selectivity against target enzymes or receptors. For example, modifications to the furan moiety have been linked to enhanced antitumor activity, highlighting the importance of specific functional groups in determining biological effects .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
